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Compound of Interest

Compound Name: 2,3-Dimethyl-2-hexene

Cat. No.: B165507

2,3-Dimethyl-2-hexene (CsHis, CAS No: 7145-20-2) is an unsaturated hydrocarbon whose
utility in organic synthesis and potential role as a fragment in larger bioactive molecules
necessitates a thorough understanding of its energetic properties.[1] Thermochemical data,
such as enthalpy of formation, entropy, and heat capacity, are fundamental to predicting the
molecule's stability, reactivity, and equilibrium position in chemical reactions. For professionals
in drug development and process chemistry, this information is critical for designing safe,
efficient, and scalable synthetic routes, modeling reaction kinetics, and ensuring thermal safety
in manufacturing processes. This guide provides a detailed overview of the known
thermochemical data for 2,3-Dimethyl-2-hexene, outlines the rigorous experimental and
computational methodologies used to obtain these values, and offers insights into their
practical application.

Molecular and Physical Properties

A foundational understanding begins with the basic physical characteristics of the molecule.

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b165507?utm_src=pdf-interest
https://www.benchchem.com/product/b165507?utm_src=pdf-body
https://webbook.nist.gov/cgi/inchi?ID=C7145202&Mask=80
https://www.benchchem.com/product/b165507?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Property Value Source
Chemical Formula CsHise [1]
Molecular Weight 112.21 g/mol [2]
CAS Number 7145-20-2 [1]
IUPAC Name 2,3-dimethylhex-2-ene [3]
Normal Boiling Point 395.00 £ 0.40 K (121.85 °C) [2]
Density 0.729 g/cm?3 [2]

Summary of Thermochemical Data

The following table summarizes key thermochemical values for 2,3-Dimethyl-2-hexene. It is

crucial to distinguish between experimentally determined data and values estimated through

computational or group-contribution methods, as their accuracy and reliability can differ.

Thermochemic
Value
al Property

Unit

Method

Source

Std. Enthalpy of
Vaporization 39.70
(AvapH®)

kJ/mol

Experimental

[2]

Std. Enthalpy of
Formation -110.81

(ApH®)

kJ/mol

Joback Method

[2]

Std. Gibbs Free
Energy of

gy- 79.60
Formation

(ApG®)

kJ/mol

Joback Method

[2]

Ideal Gas Heat
) 218.01
Capacity (Cp)

J/mol-K

Joback Method
(at 386.36 K)

[2]
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Note: Data derived from the Joback method are estimations based on group contributions and
may have higher uncertainty than experimental values. The Joback method's accuracy for
properties like enthalpy of formation can have an average absolute error of several kcal/mol (or
~8-12 kJ/mol).[4][5]

Part I: Experimental Determination of
Thermochemical Properties

The gold standard for thermochemical data is meticulous experimentation. The protocols
described here are designed as self-validating systems, incorporating control standards and
rigorous data analysis to ensure trustworthiness.

Section 1.1: Enthalpy of Formation via Combustion
Calorimetry

The standard enthalpy of formation (ApH®°) of an organic compound is typically determined
indirectly by measuring its enthalpy of combustion (A.H®).[6] By burning the compound in a
high-pressure oxygen environment within a bomb calorimeter, the heat released can be
precisely measured. Using Hess's Law, and knowing the standard enthalpies of formation for
the combustion products (CO, and H,0), the enthalpy of formation of the reactant can be
calculated.

Experimental Protocol: Oxygen Bomb Calorimetry

This protocol describes the determination of the heat of combustion for a volatile liquid like 2,3-
Dimethyl-2-hexene.

e Calorimeter Calibration:

1. Press a pellet of ~1.0 g of standard benzoic acid (of known heat of combustion) and
record its mass to 0.1 mg.

2. Place the pellet in the crucible of the bomb calorimeter. Add a 10 cm length of nickel-
chromium fuse wire, placing it in contact with the pellet and connecting it to the electrodes.
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3. Add 1.0 mL of deionized water to the bottom of the bomb to ensure saturation of the
internal atmosphere.

4. Seal the bomb and charge it with high-purity oxygen to a pressure of 30 atm.

5. Submerge the bomb in the calorimeter bucket containing a precisely known mass of water
(~2000 g).

6. Allow the system to equilibrate for 5-10 minutes, recording the temperature every 30
seconds to establish a stable baseline.

7. Ignite the sample and record the temperature rise at 15-second intervals until a peak is
reached, then continue recording for 5 minutes to establish a post-combustion baseline.

8. Calculate the heat capacity of the calorimeter system using the known energy of
combustion of benzoic acid and the corrected temperature change. Repeat this calibration
at least three times to ensure reproducibility.

Sample Preparation & Combustion:

1. Due to its volatility, encapsulate ~0.5-0.8 g of 2,3-Dimethyl-2-hexene in a gelatin capsule
or seal it in a thin-walled glass ampule. Record the total mass accurately.

2. Place the encapsulated sample in the crucible.
3. Repeat steps 1.2 through 1.7 for the 2,3-Dimethyl-2-hexene sample.
Data Analysis & Calculation:

1. Correct the observed temperature rise for heat exchange with the surroundings (e.g.,
using the Regnault-Pfaundler method).

2. Calculate the total heat released by multiplying the corrected temperature rise by the
average heat capacity of the calorimeter.

3. Subtract contributions from the ignition energy (fuse wire) and any auxiliary materials
(gelatin capsule).
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4. Convert the resulting energy to the standard enthalpy of combustion (A.H®) in kJ/mol.

5. Calculate the standard enthalpy of formation (ApH®) using the combustion reaction
stoichiometry and the known ApH° values for CO2z(g) and H20(l):

» CsHie(l) + 12 O2(g) — 8 CO2(g) + 8 H20(l)
» AH°=[8 x ApH°(COz2) + 8 x ApH°(H20)] - [ApH°(CsH16) + 12 x ApH°(02)]

» Since ApH° for Oz is zero, the equation is rearranged to solve for ApH®(CsH1s).[6]

Section 1.2: Enthalpy of Vaporization via Vapor
Pressure Measurement

The enthalpy of vaporization (AvapH°) is the energy required to transform one mole of a
substance from a liquid to a gas. It can be determined by measuring the liquid's vapor pressure
at different temperatures and applying the Clausius-Clapeyron equation.[7][8]

Experimental Protocol: Isoteniscope Method

e Apparatus Setup:

1. An isoteniscope, a specialized U-tube manometer, is filled with the sample liquid (2,3-
Dimethyl-2-hexene). A small amount of the liquid is also placed in the bulb.

2. The isoteniscope is attached to a pressure regulation system and a high-precision
manometer.

3. The entire assembly is placed in a thermostatically controlled water or oil bath capable of
maintaining temperature to +0.01 K.

e Degassing the Sample:

1. Gently heat the bulb while reducing the system pressure to boil the liquid. This process
expels any dissolved gases.

2. Cool the bulb, allowing the vapor to condense and trap a pure sample. Repeat this
process 2-3 times to ensure all dissolved air is removed.
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o Data Collection:

1. Set the thermostatic bath to the lowest desired temperature and allow the system to reach
thermal equilibrium (~20-30 minutes).

2. Adjust the external pressure until the liquid levels in the U-tube of the isoteniscope are
equal, indicating the external pressure matches the sample's vapor pressure.

3. Record the temperature and the system pressure from the high-precision manometer.

4. Increase the bath temperature in increments of 5-10 K and repeat the pressure
measurement at each step across a wide temperature range.

o Data Analysis:

1. The Clausius-Clapeyron equation can be expressed in its integrated form: In(P) = -
(AvapH°/R) * (1/T) + C, where P is vapor pressure, T is absolute temperature, and R is the
ideal gas constant.[8]

2. Plot In(P) on the y-axis against 1/T (in K—1) on the x-axis.

3. The data should form a straight line. Perform a linear regression to determine the slope.[9]
[10]

4. The enthalpy of vaporization is calculated from the slope: AvapH® = - (slope) x R.
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Experimental Workflow

AfH° Determination AvapHP° Determination
Calorimeter Calibration Isoteniscope Setup
(Benzoic Acid) & Degassing
Sample Combustion
QZ,S—Dimethyl—Z—hexene)] (Measure Pvs. T)

(Calculate ACHCD (Plot In(P) vs. l/T)

Calculate AfH® Calculate AvapH®
(Hess's Law) (from slope)
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Computational Workflow
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Caption: Workflow for ab initio prediction of thermochemical properties.
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Discussion: Bridging Experiment and Theory

o Expertise & Causality: The choice between experimental and computational methods often
depends on the required accuracy, available resources, and the nature of the molecule.
Experimental calorimetry provides direct, tangible data but can be challenging for volatile or
reactive compounds. Computational methods are powerful and versatile but their accuracy is
highly dependent on the chosen level of theory and can struggle with highly complex
electronic structures or extensive conformational flexibility.

o Trustworthiness: For experimental work, trustworthiness is established through rigorous
calibration with certified standards (like benzoic acid) and reproducibility. In computational
chemistry, it is achieved by benchmarking methods against well-established experimental
data and validating that the calculation has found a true energy minimum.

« Insights: The estimated enthalpy of formation for 2,3-Dimethyl-2-hexene (-110.81 kJ/mol)
suggests it is an enthalpically stable compound relative to its constituent elements in their
standard states. [2][6]This stability is expected for a C8 hydrocarbon. The enthalpy of
vaporization (39.70 kJ/mol) is a direct measure of the intermolecular forces (primarily van der
Waals forces) in the liquid state and is a key parameter in modeling phase-change behavior
for process design. [2]

Conclusion

A comprehensive understanding of the thermochemical properties of 2,3-Dimethyl-2-hexene
requires a synergistic approach, leveraging both precise experimental measurements and high-
level computational predictions. While a limited amount of experimental data is publicly
available, established protocols in calorimetry and vapor pressure analysis provide a clear path
for its empirical determination. Concurrently, modern computational workflows offer a powerful
and increasingly accurate means to predict a full suite of thermochemical data. This guide
provides the foundational knowledge and detailed methodologies for researchers to confidently
obtain, interpret, and apply these crucial energetic parameters in their scientific and
developmental endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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